

Luteolin 7-O-glucuronide solubility in DMSO, ethanol, and water

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Compound of Interest

Compound Name: Luteolin 7-O-glucuronide

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Luteolin 7-O-glucuronide Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of **Luteolin 7-O-glucuronide** in common laboratory solvents. It includes a comprehensive solubility table, detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate seamless experimentation.

Solubility Data

The solubility of **Luteolin 7-O-glucuronide** can vary based on the solvent, temperature, and experimental conditions such as the use of sonication. Below is a summary of reported solubility values in Dimethyl Sulfoxide (DMSO), ethanol, and water.



Solvent	Reported Solubility	Molar Concentration (approx.)	Notes	Citations
DMSO	90 - 130 mg/mL	195 - 281 mM	Sonication or ultrasound is often recommended to achieve maximum solubility. Hygroscopic DMSO may reduce solubility.	[1][2][3][4]
Ethanol	10 mg/mL	21.6 mM	-	[3]
Water	15.71 mg/mL	34.0 mM	Reported as a suspended solution; requires sonication. Other sources report it as "insoluble" or "slightly soluble".	[1][3][5]

Experimental Protocols Methodology for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Materials:

- Luteolin 7-O-glucuronide powder
- Selected solvents (DMSO, ethanol, water)

Troubleshooting & Optimization



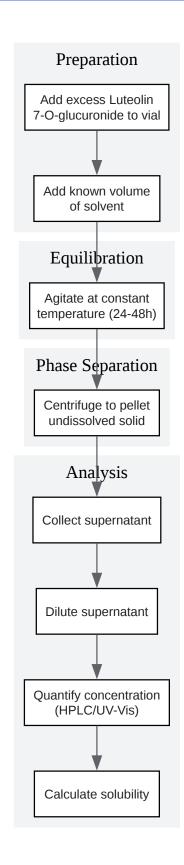


- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Analytical balance
- Pipettes

Procedure:

- Preparation: Add an excess amount of Luteolin 7-O-glucuronide powder to a glass vial.
 The excess solid should be visible to ensure that saturation is reached.
- Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After agitation, let the vial stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
- Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
- Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of Luteolin 7-O-glucuronide in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.





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Caption: Experimental workflow for solubility determination.



Troubleshooting Guide & FAQs

Q1: My Luteolin 7-O-glucuronide is not dissolving in DMSO as expected.

- A1: Use fresh, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Use a new, sealed bottle or a properly stored anhydrous grade of DMSO.
- A2: Apply sonication or gentle heating. Some sources explicitly recommend using an
 ultrasonic bath to aid dissolution.[1][2] Gentle warming (e.g., to 37°C) can also increase
 solubility, but be cautious of potential compound degradation at higher temperatures.
- A3: Check the purity of your compound. Impurities can affect the solubility of the target molecule.

Q2: I am seeing precipitation when I add my DMSO stock solution to an aqueous buffer.

- A1: This is a common issue known as "precipitation upon dilution." Luteolin 7-O-glucuronide has much lower solubility in water than in DMSO. When the DMSO stock is added to an aqueous medium, the solvent environment changes drastically, causing the compound to precipitate out.
- A2: Reduce the final concentration of DMSO. Aim for a final DMSO concentration in your
 aqueous solution that is as low as possible, typically below 1% and often as low as 0.1%, to
 maintain the compound's solubility.
- A3: Prepare a more dilute stock solution. If you need to add a larger volume to your aqueous medium, start with a more dilute stock solution in DMSO.

Q3: What is the best way to prepare an aqueous solution of **Luteolin 7-O-glucuronide**?

- A1: Direct dissolution in water is challenging. Given the conflicting reports on its water solubility, directly dissolving a significant amount in pure water may not be feasible.
- A2: Consider a co-solvent approach. First, dissolve the compound in a minimal amount of a
 water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to
 your aqueous buffer while vortexing to facilitate mixing and minimize precipitation.





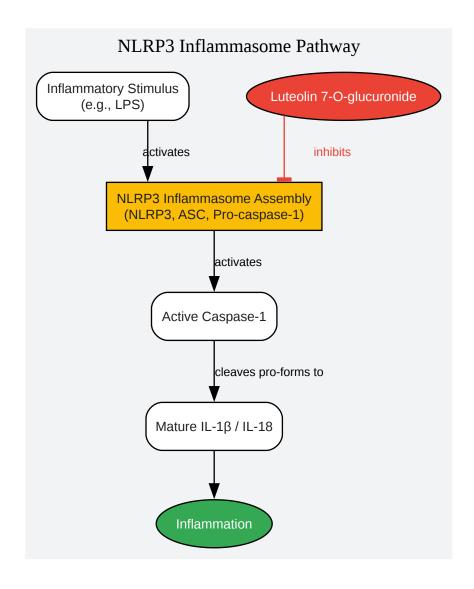


• A3: For in vivo studies, formulation is key. For animal studies, creating a stable suspension using vehicles like carboxymethylcellulose (CMC) in saline is a common practice.

Q4: How does Luteolin 7-O-glucuronide exert its anti-inflammatory effects?

- A1: One of the key mechanisms is the inhibition of the NLRP3 inflammasome. The NLRP3
 (NLR Family Pyrin Domain Containing 3) inflammasome is a multi-protein complex that,
 when activated by cellular stress or damage, triggers the maturation of pro-inflammatory
 cytokines like IL-1β and IL-18.
- A2: Luteolin 7-O-glucuronide has been shown to downregulate the expression of key components of the NLRP3 inflammasome. This includes NLRP3 itself, ASC (apoptosisassociated speck-like protein containing a CARD), and caspase-1.[2] By inhibiting the activation of this complex, Luteolin 7-O-glucuronide can reduce the release of potent inflammatory mediators.





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Caption: Luteolin 7-O-glucuronide's inhibitory effect on the NLRP3 pathway.

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